H-D-Val-OBzl.TosOH H-D-Val-OBzl.TosOH
Brand Name: Vulcanchem
CAS No.: 17662-84-9
VCID: VC0555496
InChI: InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Molecular Formula: C19H25NO5S
Molecular Weight: 379.48

H-D-Val-OBzl.TosOH

CAS No.: 17662-84-9

Cat. No.: VC0555496

Molecular Formula: C19H25NO5S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

H-D-Val-OBzl.TosOH - 17662-84-9

Specification

CAS No. 17662-84-9
Molecular Formula C19H25NO5S
Molecular Weight 379.48
IUPAC Name benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1
Standard InChI Key QWUQVUDPBXFOKF-RFVHGSKJSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N

Introduction

Chemical Identity and Structure

H-D-Val-OBzl.TosOH is chemically identified as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonic acid. It consists of a D-valine amino acid with a benzyl ester protecting group, existing as a salt with p-toluenesulfonic acid (tosylate) . The compound features the D-isomer of valine, providing specific stereochemical properties that make it particularly valuable in the synthesis of peptides with defined three-dimensional structures .

Identification Data

The compound can be identified through various standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Parameters of H-D-Val-OBzl.TosOH

ParameterValue
CAS Number17662-84-9
IUPAC NameBenzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Molecular FormulaC19H25NO5S
Molecular Weight379.47-379.5 g/mol
InChIKeyQWUQVUDPBXFOKF-RFVHGSKJSA-N
Exact Mass379.145355

Physical and Chemical Properties

H-D-Val-OBzl.TosOH exhibits distinctive physical and chemical characteristics that influence its application in research and synthesis procedures. Its properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of H-D-Val-OBzl.TosOH

PropertyValue
AppearanceCrystalline solid
Melting Point162°C
SolubilitySoluble in DMSO and common organic solvents
PSA (Polar Surface Area)115.07000
LogP4.73590
Index of Refraction4° (C=3.2, MeOH)
Hazard CodesXi (Irritant)

Structural Components

The structure of H-D-Val-OBzl.TosOH consists of three main components:

  • D-Valine: A non-proteinogenic amino acid with the R-configuration, featuring a branched aliphatic side chain

  • Benzyl Ester Group: Serves as a protecting group for the carboxylic acid function of valine

  • p-Toluenesulfonic Acid: Forms a salt with the amino group, enhancing stability and solubility properties

This unique combination of structural elements contributes to the compound's utility in peptide synthesis and other applications in biochemical research .

Applications in Research and Industry

Peptide Synthesis

H-D-Val-OBzl.TosOH serves as a valuable building block in peptide synthesis, particularly in the following applications:

  • Introduction of D-valine at the carboxy terminus in conventional peptide synthesis

  • Solid-phase peptide synthesis (SPPS), where its solubility in organic solvents and stability under synthesis conditions are advantageous

  • Development of peptides with specific stereochemical properties, which is critical for biological activity

The use of D-amino acids like D-valine in peptides often confers increased resistance to enzymatic degradation, making them valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Pharmaceutical Research

In pharmaceutical research, H-D-Val-OBzl.TosOH has been explored for various applications:

  • Development of prodrugs, where the benzyl ester group serves as a mask for the parent drug, potentially improving pharmacokinetic properties

  • Synthesis of enzyme inhibitors and receptor agonists, leveraging the unique structural features of the D-valine component

  • Creation of peptidomimetics that mimic natural peptide hormones or neurotransmitters

Biological Activity and Research Findings

Scientific investigations have revealed several biological activities associated with amino acid derivatives like H-D-Val-OBzl.TosOH:

Analytical and Structural Comparisons

H-D-Val-OBzl.TosOH shares structural similarities with other amino acid derivatives used in peptide synthesis. Table 3 presents a comparative analysis with related compounds.

Table 3: Comparison of H-D-Val-OBzl.TosOH with Related Compounds

Compound NameCAS NumberKey Structural Differences
H-D-Phe-OBzl.TosOH28607-46-7Contains phenylalanine instead of valine
H-D-Ala-OBzl.TosOH41036-32-2Contains alanine instead of valine
H-Val-OBzl.TosOH (L-isomer)16652-76-9L-configuration instead of D-configuration

This comparison illustrates how subtle structural variations can affect the properties and applications of these compounds in peptide synthesis and pharmaceutical research.

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